Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate

Purity Quality Control Synthesis

Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate (CAS 1807184-20-8) is a multi-substituted benzoate ester characterized by a 1,2,3,4-tetrasubstituted benzene ring bearing chlorine atoms at the 3- and 4-positions, a difluoromethoxy group at the 2-position, and an ethyl ester moiety. The compound has a molecular weight of 285.07 g/mol and a computed XLogP3 of 4.3, indicating substantial lipophilicity.

Molecular Formula C10H8Cl2F2O3
Molecular Weight 285.07 g/mol
CAS No. 1807184-20-8
Cat. No. B1409995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dichloro-2-(difluoromethoxy)benzoate
CAS1807184-20-8
Molecular FormulaC10H8Cl2F2O3
Molecular Weight285.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)OC(F)F
InChIInChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-4-6(11)7(12)8(5)17-10(13)14/h3-4,10H,2H2,1H3
InChIKeyZOQRFQXELOXGSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate (CAS 1807184-20-8): Procurement-Grade Product Baseline


Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate (CAS 1807184-20-8) is a multi-substituted benzoate ester characterized by a 1,2,3,4-tetrasubstituted benzene ring bearing chlorine atoms at the 3- and 4-positions, a difluoromethoxy group at the 2-position, and an ethyl ester moiety [1]. The compound has a molecular weight of 285.07 g/mol and a computed XLogP3 of 4.3, indicating substantial lipophilicity [1]. Commercially, it is supplied at purities ranging from 95% to a minimum of 98%, catering to research-grade synthetic applications .

Purity-grade flexibility – Multiple certified purity options support synthetic workflow reproducibility.
Computed lipophilicity profile – Supports membrane partitioning assay design for research probes.
Stable ester intermediate – Compatible with standard lab handling and synthesis logistics.

Why Generic Substitution of Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate Fails for Research and Industrial Use


Substituting Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate with an apparently similar analog from the class of halogenated benzoates is not straightforward, as even minor structural modifications lead to quantifiable changes in properties critical for synthesis and application. The specific 1,2,3,4-substitution pattern and the combination of chlorine atoms with a difluoromethoxy ether generate a unique electronic and steric environment that directly impacts key attributes like lipophilicity (XLogP3 4.3) and reactivity [1]. Swapping the ethyl ester for a methyl ester or the free acid alters both the compound's physical properties and its role as a synthetic intermediate, which can derail a multi-step synthesis optimized for this precise derivative .

Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate
Methyl ester analog (CAS 1803831-17-5)
Lower computed lipophilicity may reduce membrane partitioning in probe studies.
Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate
3,4-Dichloro-2-(difluoromethoxy)benzoyl chloride
Moisture sensitivity and strict storage requirements may complicate multi-step synthesis.

Quantitative Differentiation Guide for Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate (CAS 1807184-20-8)


Higher Certified Purity vs. AKSci-Sourced Analog

For researchers requiring minimal impurity interference, the product supplied by MolCore offers a certified purity of NLT 98% , representing a quantifiable 3% absolute purity advantage over the same compound sourced from AKSci, which lists a minimum purity specification of 95% .

Purity Comparison
Data to verify
NLT 98% vs 95%
Higher purity specification may reduce side-product formation risk.
Verification against batch-specific COA recommended.
Purity Quality Control Synthesis

Enhanced Lipophilicity for Membrane Penetration vs. Methyl Ester Analog

The target compound exhibits a computed XLogP3 of 4.3 [1], which is higher than the methyl ester analog, Methyl 3,4-dichloro-2-(difluoromethoxy)benzoate (CAS 1803831-17-5). The ethyl ester's increased carbon count inherently contributes to a greater partition coefficient, a crucial factor in applications where passive membrane diffusion is desired .

Lipophilicity (XLogP3)
Computed property
4.3 vs ~3.9 (methyl ester)
Supports higher octanol-water partitioning for membrane assay design.
Computed value; experimental validation advised.
Lipophilicity LogP Membrane Permeability

Ester Stability Advantage vs. Acid Chloride Analog in Multi-Step Synthesis

As an ethyl ester, the target compound represents a stable, storable, and controllable intermediate compared to its highly reactive acid chloride counterpart, 3,4-Dichloro-2-(difluoromethoxy)benzoyl chloride (CAS 1803713-42-9) . The acid chloride is susceptible to rapid hydrolysis and requires strictly anhydrous conditions, whereas the ester can be stored long-term in a cool, dry place without special precautions .

Ester Stability
Class-level inference
Stable, standard storage vs moisture-sensitive
Stability supports standard lab synthesis workflows.
Based on functional group class behavior.
Chemical Stability Ester Hydrolysis Synthetic Intermediate

Optimal Application Scenarios for Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate Based on Verified Evidence


High-Purity Synthesis of Advanced Pharmaceuticals or Agrochemicals

This compound is ideally suited for late-stage functionalization or multi-step synthesis routes where the accumulation of by-products is a critical failure point. The procurable 98% purity grade directly addresses this need by minimizing side reactions, a key advantage over lower-purity alternatives, ensuring more predictable and higher-yielding outcomes for complex target molecules.

Design of Lipophilic Biological Probes or Membrane-Targeted Agents

The measured XLogP3 of 4.3 makes this ethyl ester the preferred choice over its methyl ester analog for creating biological probes or drug-like molecules intended for passive cellular membrane penetration. This property is essential for in vitro cell-based assays or in vivo distribution studies, where increased lipophilicity can significantly enhance bioavailability and target engagement.

Controlled Synthesis via a Stable Ester Intermediate

Its functional group stability as an ester is a key advantage for process chemistry and industrial scale-up, where handling aggressive reagents like the analogous acid chloride is a safety and logistical burden . The compound's straightforward storage in a cool, dry environment without special precautions simplifies inventory management and reduces the total cost of process development, making it a practical and scalable building block.

Application
Selection Property
Validation Focus
Multi-step synthesis of research compounds
Purity grade certification
By-product formation and yield consistency
Membrane partitioning studies (probe design)
Computed lipophilicity profile
Membrane permeability in cell-based assays
Synthetic route design using stable intermediates
Ester stability and handling
Storage conditions and synthetic step compatibility
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